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Compound of Interest

Compound Name: 6-Hydroxyoctanoic acid

CAS No.: 64165-18-0

Cat. No.: B1233191

Get Quote

Welcome to the technical support center for the purification of 6-hydroxyoctanoic acid. This

guide is designed for researchers, scientists, and drug development professionals who are

navigating the complexities of isolating this valuable hydroxy acid from complex byproduct

mixtures. As a bifunctional molecule containing both a hydroxyl and a carboxylic acid group, 6-
hydroxyoctanoic acid presents unique purification challenges, including its high polarity,

potential for self-esterification, and the presence of structurally similar impurities.

This document moves beyond simple protocols to provide in-depth, field-proven insights into

the causality behind experimental choices. Our goal is to equip you with the knowledge to not

only follow a procedure but to troubleshoot and adapt it to your specific experimental context.

Troubleshooting Guide
This section addresses specific issues encountered during the purification of 6-
hydroxyoctanoic acid in a direct question-and-answer format.

Problem 1: Low or No Yield After Column
Chromatography
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Question: I ran my crude 6-hydroxyoctanoic acid on a silica gel column, but I recovered very

little of my desired product. Where did it go?

Answer: This is a common and frustrating issue when dealing with highly polar molecules like

6-hydroxyoctanoic acid on a polar stationary phase like silica gel. There are several likely

culprits:

Irreversible Adsorption: The combination of a free carboxylic acid and a hydroxyl group can

lead to extremely strong binding to the silica surface. If the eluent is not polar enough, the

product will not move off the column. In some cases, the interaction is so strong that it

becomes effectively irreversible.

Insufficient Eluent Polarity: You may not have used a sufficiently polar solvent system to

elute the compound. A simple hexane/ethyl acetate gradient may not be enough.

On-Column Degradation or Reaction: Silica gel is acidic and can catalyze reactions. For 6-
hydroxyoctanoic acid, the most likely on-column reaction is lactonization (intramolecular

esterification) to form caprylolactone, especially if the column heats up during the run.

Another possibility is intermolecular esterification, leading to oligomers that will not elute.

Solutions & Explanations:

Increase Eluent Polarity Drastically: For highly polar compounds, a standard two-component

system may be insufficient. A more robust solvent system, such as methanol in

dichloromethane (DCM), is often required.[1]

Expert Tip: Start with your standard ethyl acetate/hexane system to elute non-polar

impurities. Then, flush the column with a gradient of 1-10% methanol in DCM. The

methanol is highly effective at disrupting the strong hydrogen bonding between your

product and the silica gel. Be aware that using more than 10% methanol can risk

dissolving some of the silica gel.[1]

Use an Acidic or Basic Modifier: Adding a small amount (e.g., 0.5-1%) of acetic acid or formic

acid to your mobile phase can help. This protonates the silica surface silanol groups and the

carboxylate form of your product, reducing the strong ionic interactions and minimizing peak

tailing.
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Consider Reverse-Phase Chromatography: If issues persist, switching to a reverse-phase

(e.g., C18-functionalized silica) column is an excellent strategy for purifying very polar

compounds.[2][3] In this technique, a polar mobile phase (like water/acetonitrile or

water/methanol) is used with a non-polar stationary phase. Your polar product will have

weaker interactions with the column and elute more readily.[4]

Derivatization: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before

chromatography. The resulting hydroxy-ester is less polar and less likely to bind irreversibly

to silica. After purification, the ester can be easily hydrolyzed back to the carboxylic acid.[5]

Problem 2: My Purified Product is an Oil, Not a Solid,
and NMR Shows Impurities.
Question: I've performed an extraction and a column, but my final 6-hydroxyoctanoic acid is

an oil that won't crystallize. What's going on?

Answer: 6-hydroxyoctanoic acid can be a low-melting solid or an oil at room temperature, but

the failure to crystallize often points to persistent impurities that disrupt the crystal lattice

formation.

Common Contaminants:

Regioisomers: If your synthesis involves non-specific hydroxylation of octanoic acid, you

may have isomers like 3-hydroxyoctanoic or 7-hydroxyoctanoic acid.[6][7] These are

extremely difficult to separate from the desired 6-hydroxy isomer due to their similar

polarities.

Lactone Formation: Even a small amount of the corresponding lactone (caprylolactone)

can act as a significant impurity. This can form during synthesis or purification, especially if

acidic conditions and heat are applied.[8]

Solvent Residue: High-boiling point solvents from the purification (like ethyl acetate or

DCM) may be trapped in the oily product.

Dicarboxylic Acids: Over-oxidation during synthesis (e.g., from a Baeyer-Villiger reaction

precursor) can lead to dicarboxylic acids like adipic or suberic acid.[9]
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Solutions & Explanations:

Initial Acid-Base Extraction: Before attempting chromatography or recrystallization, a

rigorous liquid-liquid extraction is critical. A patented method for a similar compound involves

dissolving the crude mixture in an aqueous base (e.g., 1M NaOH), extracting with a non-

polar organic solvent (e.g., toluene or ether) to remove neutral impurities like the lactone and

unreacted starting materials, and then re-acidifying the aqueous layer with a strong acid

(e.g., 1M HCl) to pH 2-3, followed by extraction of your product into a polar organic solvent

like ethyl acetate.[10]

Recrystallization: This is a powerful purification technique if you can find the right solvent

system.[11][12]

Solvent Screening: Test solubility in a range of solvents. Ideal solvents will fully dissolve

the compound when hot but show low solubility when cold.[13] Good candidates for a

polar molecule like this might include water, ethyl acetate/hexane mixtures, or toluene.

Troubleshooting "Oiling Out": If the product separates as an oil upon cooling, it means the

solution's saturation point is below the melting point of your compound. Try using a larger

volume of solvent, a solvent system with a lower boiling point, or cooling the solution much

more slowly.[14]

High-Vacuum Distillation (Kugelrohr): While high temperatures can cause decomposition[15],

short-path distillation under a high vacuum (Kugelrohr) can be effective for removing less

volatile impurities from an oily product, especially if the impurities are oligomeric.

Problem 3: The Product Decomposes or Forms a
Polymer During Purification.
Question: When I try to purify my 6-hydroxyoctanoic acid, especially with heat, I seem to lose

my product and form a sticky, insoluble substance. Why?

Answer: You are likely observing intermolecular esterification, where the carboxylic acid of one

molecule reacts with the hydroxyl group of another to form dimers, trimers, and eventually

polyesters. This process is accelerated by heat and the presence of acid or base catalysts.
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Avoid Excessive Heat: Keep all purification steps at the lowest practical temperature. When

removing solvent on a rotary evaporator, use a low-temperature water bath.

Work Quickly and Under Neutral Conditions: Minimize the time the compound is exposed to

acidic or basic conditions, especially when heated. If you perform an acid-base extraction,

neutralize any residual acid or base before concentrating your product.

Convert to a Stable Salt: For long-term storage or if the free acid proves too unstable,

consider converting it to an alkali metal salt (e.g., sodium or potassium salt). This is done by

dissolving the purified acid in a suitable solvent (like isopropanol) and adding a

stoichiometric amount of alcoholic alkali metal hydroxide.[10] The resulting salt is typically a

stable, crystalline solid that is not susceptible to polymerization. The free acid can be

regenerated just before use by re-acidification.[16]

Frequently Asked Questions (FAQs)
Q1: What is the best starting strategy for purifying crude 6-hydroxyoctanoic acid from a

Baeyer-Villiger oxidation?

A1: A typical Baeyer-Villiger oxidation of a cyclic ketone can leave you with unreacted starting

material, the desired lactone, the hydrolyzed hydroxy acid, and dicarboxylic acid byproducts.

[17][18] A robust multi-step strategy is recommended.

Workflow for Purification from Baeyer-Villiger Reaction Mixture

Caption: General purification workflow for 6-hydroxyoctanoic acid.

Initial Quench & Extraction: First, quench the reaction and perform an acid-base extraction

as described in Troubleshooting Problem 2. This will separate your acidic products from

neutral organic byproducts.[10]

Column Chromatography: The extracted acidic fraction should then be subjected to column

chromatography. Given the polarity, reverse-phase (C18) is often a reliable choice.[3] If using

normal phase (silica), be prepared to use a polar mobile phase like DCM/Methanol.[1]

Final Polish: Depending on the purity after the column, a final recrystallization step can be

used to obtain highly pure, crystalline material.[12]
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Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is indispensable. Use a fluorescent indicator plate (silica

gel 60 F254).

Staining: Since the hydroxyl and carboxyl groups may not be strongly UV-active, you will

need a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is

excellent as it reacts with the hydroxyl group, appearing as a yellow spot on a purple

background.

Mobile Phase Selection: Use the same solvent system for TLC as you plan to use for your

column. The ideal Rf (retention factor) for your compound in the chosen solvent system for

column chromatography is between 0.25 and 0.35.[19]

For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the

method of choice. A C18 column with a water/acetonitrile mobile phase containing a small

amount of acid (e.g., 0.1% formic acid) will typically give sharp peaks and good separation.[20]

Q3: What are the key physical properties I should know for purifying 6-hydroxyoctanoic acid?

A3: Knowing these properties can help you design your purification strategy.
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Property Value Source
Significance for
Purification

Molecular Weight 160.21 g/mol [21]
Basic information for

calculations.

Boiling Point
291.2 °C (at 760

mmHg, est.)
[22]

Too high for standard

distillation; suggests

vacuum distillation is

necessary and

decomposition is a

risk.[15]

Water Solubility
29,010 mg/L (29 g/L,

est.)
[23]

Moderately soluble in

water, which is

important for liquid-

liquid extraction

protocols.

logP (o/w) ~1.4 [22][24]

Indicates a preference

for the organic phase

in an octanol/water

partition but still

possesses significant

polarity.

Physical Form Solid or Oil [22]
Can be difficult to

crystallize if impure.

Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
(Normal Phase)
This protocol is designed for the purification of several grams of crude 6-hydroxyoctanoic
acid containing less polar impurities.

Slurry Preparation: Dissolve the crude product (~1-2 g) in a minimal amount of

dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (~2-3 g) to this
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solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-

loading method prevents streaking and improves separation.

Column Packing: Pack a glass column with silica gel using a slurry method with your starting

eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air

bubbles.

Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

Elution:

Begin eluting with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc) to remove non-polar

impurities.

Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., step

gradients to 90:10, 80:20, 50:50 Hexane:EtOAc).

If the product has not eluted, switch to a more polar system, such as a gradient of 1% to

5% methanol in DCM.[1]

Fraction Collection: Collect fractions continuously and monitor them by TLC using a KMnO₄

stain.

Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry

the final product under a high vacuum to remove residual solvent.

Protocol 2: Recrystallization
This protocol is for purifying solid, crude 6-hydroxyoctanoic acid that has "oiled out" or is

visibly impure.[14][25]

Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential

solvent (e.g., a mixture of toluene and heptane, or ethyl acetate and hexane) dropwise. The

goal is a solvent system where the compound is sparingly soluble at room temperature but

dissolves completely upon heating.

Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen hot

solvent in portions, with swirling, until the compound just dissolves completely. Do not add an
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excessive amount of solvent, as this will reduce your yield.[13]

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to

remove them.

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature.

Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature,

place the flask in an ice-water bath to maximize crystal formation.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to

remove any adhering impurities.

Drying: Dry the crystals in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a

constant weight is achieved.

Troubleshooting Recrystallization
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Start Recrystallization
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Observe Outcome

No Crystals Form
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Product 'Oils Out'
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Yield is Very Low
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Ideal

Solution:
1. Scratch flask side
2. Add seed crystal

3. Evaporate some solvent
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1. Re-heat to dissolve oil
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3. Cool much slower
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1. Cool longer / colder

2. Evaporate some solvent
3. Check filtrate for product
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Caption: Decision tree for common recrystallization problems.

References
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Available

at: [Link]

Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?

Available at: [Link]

Columbia University. Column chromatography. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1233191/docs?utm_src=pdf-body-img#technical-support-center-purification-of-6-hydroxyoctanoic-acid
https://www.reddit.com/r/OrganicChemistry/comments/seqj4s/chromatography_to_separate_polar_molecules/
https://www.waters.com/blog/whats-the-best-column-for-polar-compound-retention/
http://www.columbia.edu/cu/chemistry/courses/3071/downloads/column_chrom.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column

chromatography. Available at: [Link]

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For

Flash Column. Available at: [Link]

TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-

hydroxybenzoic acid. Available at: [Link]

European Patent Office. (1990). Method of preparation of 8-hydroxyoctanoic acid. Patent

0379982. Available at: [Link]

Google Patents. Process for the synthesis of alpha-hydroxy-esters. EP0463676A1.

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at:

[Link]

University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

Human Metabolome Database. Showing metabocard for 7-Hydroxyoctanoic acid

(HMDB0000486). Available at: [Link]

Veeprho. 6,8-Dihydroxyoctanoic acid | CAS 74903-53-0. Available at: [Link]

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

FlavScents. 6-hydroxyoctanoic acid. Available at: [Link]

National Center for Biotechnology Information. PubChem Compound Summary for CID

5282896, 6-Hydroxyoctanoic acid. Available at: [Link]

ACS Publications. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain

Hydroxylation of Saturated Fatty Acids. Organic Letters. Available at: [Link]

ResearchGate. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid,

adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography
https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=solvent_systems
https://www.tsijournals.com/articles/a-novel-highly-efficient-azeotropic-method-of-esterification-of-phydroxybenzoic-acid.pdf
https://data.epo.org/publication-server/document?i=EP0379982A1&pn=EP0379982&ki=A1&cc=EP
https://scienceready.com.au/pages/fisher-esterification-reflux-isolation-and-purification-of-esters
https://sites.uci.edu/chem1l/files/2013/11/RecrystallizationCrystallization.pdf
https://hmdb.ca/metabolites/HMDB0000486
https://veeprho.com/6-8-dihydroxyoctanoic-acid-cas-74903-53-0/
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Esters/Reactivity_of_Esters/The_Hydrolysis_of_Esters
https://www.benchchem.com/product/b1233191/docs?utm_src=pdf-body#technical-support-center-purification-of-6-hydroxyoctanoic-acid
https://flavscents.com/material/6-hydroxyoctanoic-acid
https://www.benchchem.com/product/b1233191/docs?utm_src=pdf-body#technical-support-center-purification-of-6-hydroxyoctanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxyoctanoic-acid
https://pubs.acs.org/doi/10.1021/acs.orglett.3c01743
https://www.researchgate.net/publication/342921935_A_sustainable_synthetic_route_for_biobased_6-hydroxyhexanoic_acid_adipic_acid_and_e-caprolactone_by_integrating_bio-_and_chemical_catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

Royal Society of Chemistry. (2020). A sustainable synthetic route for biobased 6-

hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical

catalysis. Green Chemistry. Available at: [Link]

Chemguide. hydrolysis of esters. Available at: [Link]

Google Patents. Industrial process for the preparation of hexanoic acid....
WO2024008844A1.

Wikipedia. Recrystallization (chemistry). Available at: [Link]

YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. University of

Groningen. Available at: [Link]

Google Patents. Method for producing 6-hydroxy hexanoic acid esters. CN101945847A.

National Center for Biotechnology Information. (2023). Lactones from Unspecific

Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. PMC. Available

at: [Link]

PubChemLite. 6-hydroxyoctanoic acid (C8H16O3). Available at: [Link]

Google Patents. Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its
use. DE3401913A1.

National Center for Biotechnology Information. PubChem Compound Summary for CID

14490, 6-Hydroxyhexanoic Acid. Available at: [Link]

FooDB. Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Available at: [Link]

National Center for Biotechnology Information. (2022). Oxidation of Cyclohexanone with

Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC. Available at:

[Link]

Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Recrystallization
https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01530e
https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html
https://en.wikipedia.org/wiki/Recrystallization_(chemistry)
https://www.youtube.com/watch?v=b4O3b26aR2U
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330101/
https://www.benchchem.com/product/b1233191/docs?utm_src=pdf-body#technical-support-center-purification-of-6-hydroxyoctanoic-acid
https://pubchemlite.cheminfo.org/compounds/5282896
https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxyhexanoic-acid
https://foodb.ca/compounds/FDB029184
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504547/
https://en.wikipedia.org/wiki/Baeyer%E2%80%93Villiger_oxidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IntechOpen. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen

Peroxide as an Oxidant. Available at: [Link]

ResearchGate. Products formation of ε-caprolactone (•) and 6-hydroxycaproic acid (△)....

Available at: [Link]

Organic Chemistry Portal. Lactone synthesis. Available at: [Link]

Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chromatography [chem.rochester.edu]

2. reddit.com [reddit.com]

3. waters.com [waters.com]

4. biotage.com [biotage.com]

5. chem.libretexts.org [chem.libretexts.org]

6. pubs.acs.org [pubs.acs.org]

7. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated
Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

8. Lactone synthesis [organic-chemistry.org]

9. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters - Google Patents
[patents.google.com]

10. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]

11. scs.illinois.edu [scs.illinois.edu]

12. mt.com [mt.com]

13. youtube.com [youtube.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.intechopen.com/chapters/84227
https://www.researchgate.net/figure/Products-formation-of-e-caprolactone-and-6-hydroxycaproic-acid-and-reducing-of_fig2_305386049
https://www.organic-chemistry.org/synthesis/heterocycles/lactones.shtm
https://www.organic-chemistry.org/namedreactions/baeyer-villiger-oxidation.shtm
https://www.benchchem.com/product/b1233191?utm_src=pdf-custom-synthesis#bc-rfq
http://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=solvent_systems
https://www.reddit.com/r/OrganicChemistry/comments/seou6h/chromatography_to_separate_polar_molecules/
https://www.waters.com/blog/mastering-polar-compound-retention/
https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Esters/Reactivity_of_Esters/The_Hydrolysis_of_Esters
https://pubs.acs.org/doi/10.1021/acs.orglett.3c01601
https://pmc.ncbi.nlm.nih.gov/articles/PMC10353034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10353034/
https://www.organic-chemistry.org/synthesis/heterocycles/lactones.shtm
https://patents.google.com/patent/CN101945847A/en
https://patents.google.com/patent/CN101945847A/en
https://data.epo.org/publication-server/rest/v1.2/patents/EP0379982NWB1/document.html
https://scs.illinois.edu/system/files/inline-files/Recrystallization-Crystallization.pdf
https://www.mt.com/gb/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html
https://www.youtube.com/watch?v=CtjQZ215rtg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. chem.libretexts.org [chem.libretexts.org]

15. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents
[patents.google.com]

16. chemguide.co.uk [chemguide.co.uk]

17. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

18. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-
Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

19. columbia.edu [columbia.edu]

20. 8-HYDROXYOCTANOIC ACID CAS#: 764-89-6 [m.chemicalbook.com]

21. 6-Hydroxyoctanoic acid | C8H16O3 | CID 5282896 - PubChem
[pubchem.ncbi.nlm.nih.gov]

22. echemi.com [echemi.com]

23. 6-hydroxyoctanoic acid [flavscents.com]

24. PubChemLite - 6-hydroxyoctanoic acid (C8H16O3) [pubchemlite.lcsb.uni.lu]

25. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Support Center: Purification of 6-
Hydroxyoctanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233191/docs#technical-support-center-purification-
of-6-hydroxyoctanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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